molecular formula C10H12ClNOS B7516205 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide

2-(2-chlorophenyl)sulfanyl-N-methylpropanamide

Cat. No. B7516205
M. Wt: 229.73 g/mol
InChI Key: GQOYWHNFLQNMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)sulfanyl-N-methylpropanamide, also known as CPME, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPME belongs to the class of compounds known as amides and contains a chlorophenyl and sulfanyl group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic effects make it a potential treatment for conditions such as arthritis and neuropathic pain. Additionally, its anti-cancer properties make it a potential treatment for various types of cancer.
One limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent.

Future Directions

1. Investigating the potential of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Studying the mechanism of action of this compound to better understand its potential therapeutic effects.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Investigating the potential of this compound as a drug delivery system for other therapeutic agents.
5. Studying the potential side effects of this compound in humans to determine its safety for clinical use.

Synthesis Methods

2-(2-chlorophenyl)sulfanyl-N-methylpropanamide can be synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with thioacetamide followed by reaction with N-methylpropanamine. Another method involves the reaction of 2-chlorobenzenethiol with N-methylpropanamide in the presence of a base. These methods result in the formation of this compound as a white crystalline solid.

Scientific Research Applications

2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound induces apoptosis in cancer cells and inhibits tumor growth in animal models.

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOYWHNFLQNMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)SC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.